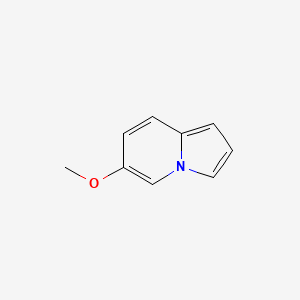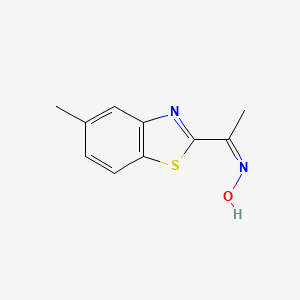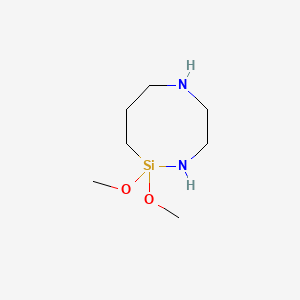
2,2-Dimethoxy-1,6,2-diazasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1,6,2-diazasilocane, also known as DMDD, is a synthetic chemical compound with the molecular formula C7H18N2O2Si . It has an average mass of 190.316 Da and a monoisotopic mass of 190.113754 Da .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethoxy-1,6,2-diazasilocane consists of a silicon atom bonded to two nitrogen atoms and two oxygen atoms, forming a cyclic structure . The molecule also contains two methoxy groups attached to the silicon atom .Physical And Chemical Properties Analysis
2,2-Dimethoxy-1,6,2-diazasilocane has a density of 1.0±0.1 g/cm3, a boiling point of 209.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 80.4±30.1 °C . The index of refraction is 1.460, and the molar refractivity is 52.0±0.4 cm3 .Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
The exploration of antioxidants and their significant impact across various sectors, such as food engineering and healthcare, highlights the importance of understanding antioxidant activity. Notable methodologies for determining antioxidant capabilities include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) tests. These methods rely on spectrophotometry to assess chemical reactions, offering insights into the antioxidant potential of complex samples. The integration of chemical methods with electrochemical approaches can elucidate the mechanisms and kinetics of antioxidant processes, showcasing the utility of such compounds in scientific research (Munteanu & Apetrei, 2021).
Neuropharmacology and Anti-inflammatory Potential
Research into serotonin (5-HT)2A receptor agonists, including certain psychedelic compounds, has unveiled their promising anti-inflammatory properties. These agonists, at sub-behavioral levels, have demonstrated significant anti-inflammatory effects in animal models, pointing to novel therapeutic applications for inflammatory disorders. This emerging area of study highlights the potential of 2,2-Dimethoxy-1,6,2-diazasilocane derivatives in neuropharmacology and as anti-inflammatory agents, offering a new avenue for medical research and treatment strategies (Flanagan & Nichols, 2018).
Environmental Toxicology
The study of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides a framework for understanding the environmental impact and toxicological properties of similar compounds, including 2,2-Dimethoxy-1,6,2-diazasilocane derivatives. Scientometric reviews in this field help identify global trends and research gaps, informing future studies on the toxicology and environmental behavior of these compounds. This knowledge is crucial for assessing occupational risks, neurotoxicity, and the effects on non-target species, guiding regulatory policies and safety standards (Zuanazzi, Ghisi, & Oliveira, 2020).
Surface Chemistry and Material Science
Aryl diazonium salts, including those derived from 2,2-Dimethoxy-1,6,2-diazasilocane, serve as innovative coupling agents for attaching polymers, biomolecules, and nanoparticles to surfaces. This application is pivotal in developing advanced materials and coatings, enhancing the functionality and performance of surfaces in various industries. The versatility of diazonium salts in surface modification underlines their importance in material science research, contributing to advancements in biosensors, nanotechnology, and polymer science (Mahouche-Chergui, Gam‐Derouich, Mangeney, & Chehimi, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethoxy-1,6,2-diazasilocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-4-8-5-6-9-12/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBYPNQQNFBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si]1(CCCNCCN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698148 |
Source


|
| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxy-1,6,2-diazasilocane | |
CAS RN |
182008-07-7 |
Source


|
| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B575711.png)
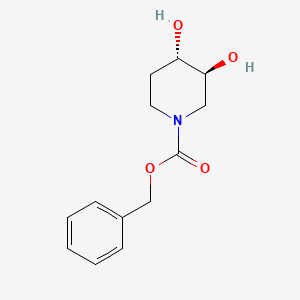
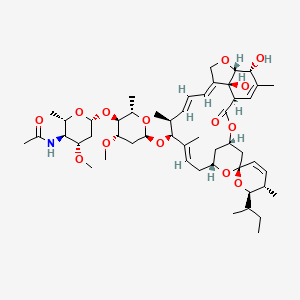
![1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine](/img/structure/B575718.png)
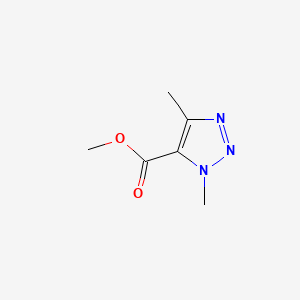

![2-[(E)-3-Chloro-1-propenyl]benzothiazole](/img/structure/B575721.png)
